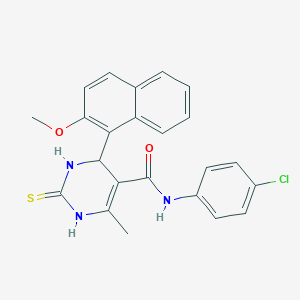![molecular formula C19H11N3O4S B407707 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID](/img/structure/B407707.png)
2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID is a complex organic compound that features a unique structure combining elements of thiazolo, benzimidazole, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are often carried out under reflux conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzimidazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID can be compared with other similar compounds such as:
- [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid
- [(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct interactions with biological targets and unique applications in research and industry.
Eigenschaften
Molekularformel |
C19H11N3O4S |
|---|---|
Molekulargewicht |
377.4g/mol |
IUPAC-Name |
2-[(3Z)-2-oxo-3-(1-oxo-4H-[1,3]thiazolo[3,2-a]benzimidazol-9-ium-2-ylidene)indol-1-yl]acetate |
InChI |
InChI=1S/C19H11N3O4S/c23-14(24)9-21-12-7-3-1-5-10(12)15(17(21)25)16-18(26)22-13-8-4-2-6-11(13)20-19(22)27-16/h1-8H,9H2,(H,23,24)/b16-15- |
InChI-Schlüssel |
VNWIVEYWSNICPN-NXVVXOECSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)[N+]4=C(S3)NC5=CC=CC=C54)/C(=O)N2CC(=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)[N+]4=C(S3)NC5=CC=CC=C54)C(=O)N2CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2,4-dimethylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407628.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407629.png)
![Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407630.png)
![4-tert-butyl-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407631.png)
![2,5-dichloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407633.png)
![Methyl 5-([(4-chlorophenyl)sulfonyl]{3-nitrobenzoyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407634.png)
![Methyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407636.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B407638.png)

![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407641.png)
![METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407643.png)
![4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B407644.png)
![2,4-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407647.png)
